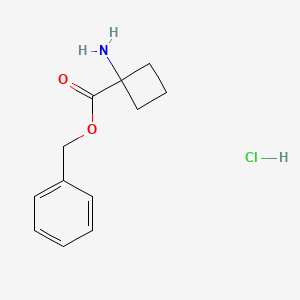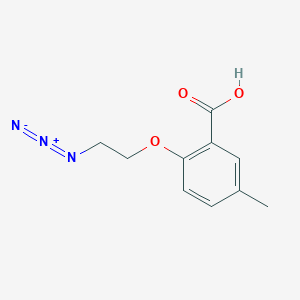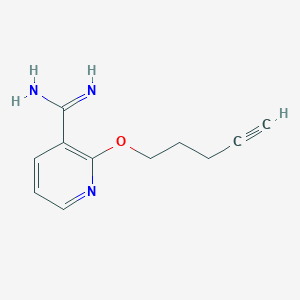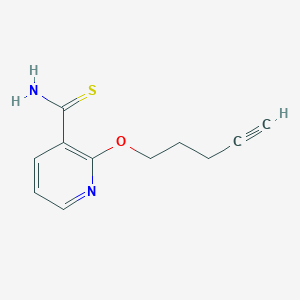![molecular formula C9H13Cl2N5 B1413233 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2108514-61-8](/img/structure/B1413233.png)
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Vue d'ensemble
Description
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride, also known as 2-Pyrazolyl-THIP, is a novel synthetic compound with a wide range of applications in scientific research. It has been studied for its potential use as an anti-inflammatory, anti-cancer, and anticonvulsant agent, as well as for its possible role in modulating the central nervous system.
Applications De Recherche Scientifique
Synthesis of Benzimidazoles
The compound can be used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles. This process involves a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine . The resulting benzimidazoles are known to exhibit antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities .
Antibacterial Agents
The compound has been used in the design and synthesis of novel imidazole-fragment-decorated 2-(pyrazol-4-yl)-1,3,4-oxadiazoles. These have been evaluated as antibacterial agents, showing excellent in vitro antibacterial activity toward three virulent phytopathogenic bacteria .
Suzuki Coupling
The compound can be used as a reagent in Suzuki Coupling, a type of palladium-catalyzed cross coupling .
Antitumor and Radioprotectants
The compound has been used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential applications as antitumors and radioprotectants .
Cathepsin Inhibitors
The compound has been used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsins are proteases involved in various physiological and pathological processes.
Allosteric Modulators
The compound has been used in the design and synthesis of novel allosteric modulators . These modulators exhibit improved allosteric properties compared to the lead compound and have the ability to cross the blood-brain barrier, making them suitable for future preclinical assessment .
Antileishmanial and Antimalarial Agents
The compound has been used in the synthesis of antileishmanial and antimalarial agents . A molecular simulation study justified the potent in vitro antipromastigote activity of a compound synthesized using this compound .
Mécanisme D'action
Target of Action
Compounds of the pyrazole series are known to exhibit a wide range of pharmacological properties . They are components of many medicines with anti-inflammatory, antidiabetic, analgesic, antitumor, and other pharmacological properties .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects . More detailed studies would be required to elucidate the exact interactions of this specific compound with its targets.
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects
Result of Action
Pyrazole derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .
Propriétés
IUPAC Name |
2-(1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.2ClH/c1-2-10-5-8-7(1)13-9(14-8)6-3-11-12-4-6;;/h3-4,10H,1-2,5H2,(H,11,12)(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQPSBICEZJCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C3=CNN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413160.png)

![6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine](/img/structure/B1413162.png)






